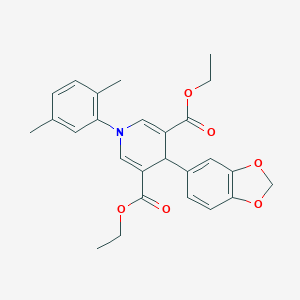![molecular formula C22H22Cl2N2S B395139 1,3-Bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine](/img/structure/B395139.png)
1,3-Bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine is a synthetic organic compound that belongs to the class of imidazolidines These compounds are characterized by a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine typically involves the reaction of 4-chlorobenzyl chloride with 3-methyl-2-thienylamine in the presence of a base, followed by cyclization with a suitable reagent to form the imidazolidine ring. Common bases used in such reactions include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted imidazolidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3-Bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorobenzyl and thienyl groups suggests potential interactions with hydrophobic pockets in proteins, influencing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-chlorobenzyl)imidazolidine: Lacks the thienyl group, potentially altering its chemical properties and applications.
2-(3-methyl-2-thienyl)imidazolidine: Lacks the chlorobenzyl groups, which may affect its reactivity and biological activity.
Uniqueness
1,3-Bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine is unique due to the combination of chlorobenzyl and thienyl groups, which may confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H22Cl2N2S |
|---|---|
Molekulargewicht |
417.4g/mol |
IUPAC-Name |
1,3-bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine |
InChI |
InChI=1S/C22H22Cl2N2S/c1-16-10-13-27-21(16)22-25(14-17-2-6-19(23)7-3-17)11-12-26(22)15-18-4-8-20(24)9-5-18/h2-10,13,22H,11-12,14-15H2,1H3 |
InChI-Schlüssel |
SIANUPFQGIMNLN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C2N(CCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=C(SC=C1)C2N(CCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B395058.png)
![1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B395060.png)
![3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B395062.png)
![4-[(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)METHYL]-2-(4-BROMOPHENYL)-1,3-THIAZOLE](/img/structure/B395063.png)
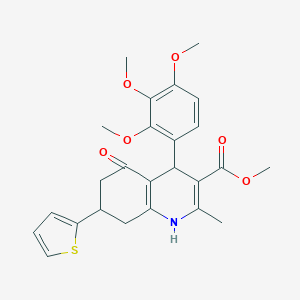
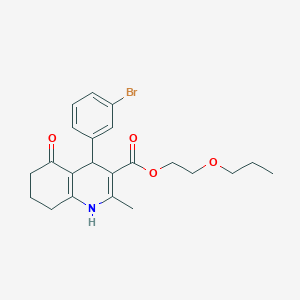
![2-Propoxyethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B395068.png)
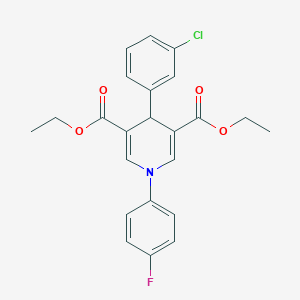
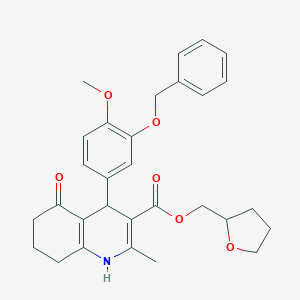
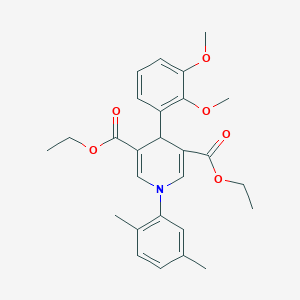
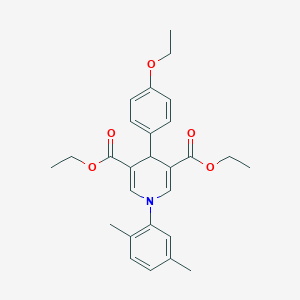
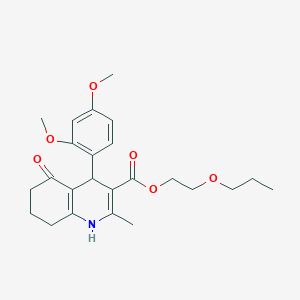
![2-Propoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B395078.png)
